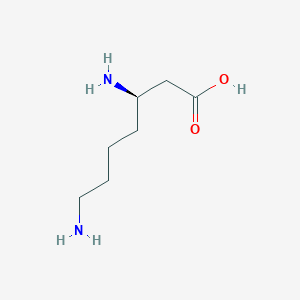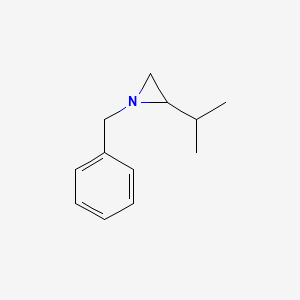![molecular formula C9H11N3 B11917548 (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)
(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine: is a heterocyclic compound that features a pyrrolopyridine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.
Step 1: Formation of the pyrrolopyridine core can be achieved through a cyclization reaction. This involves the reaction of 2-chloropyridine with 2-methylpyrrole under basic conditions, often using a strong base like sodium hydride.
Step 2: The resulting intermediate is then subjected to a formylation reaction to introduce the methanamine group. This can be done using reagents like formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various alkyl or aryl groups at the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
- It has potential applications in the study of enzyme inhibitors and receptor modulators.
Medicine:
- The compound is being investigated for its potential use in the development of drugs targeting specific biological pathways, such as kinase inhibitors.
Industry:
- It can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.
Vergleich Mit ähnlichen Verbindungen
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methylamine: This compound has a similar core structure but with a chlorine substituent, which can affect its reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and are often studied for their potential as kinase inhibitors.
Uniqueness:
- The presence of the methyl group at the 5-position and the methanamine group at the 2-position gives (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(5-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-7-3-8(4-10)12-9(7)11-5-6/h2-3,5H,4,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
HKCBPRYMLDLKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NC(=C2)CN)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)


![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)



![5H-Pyrrolo[3,4-f]benzoxazole](/img/structure/B11917563.png)
